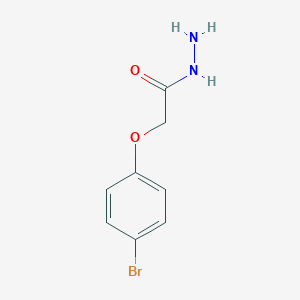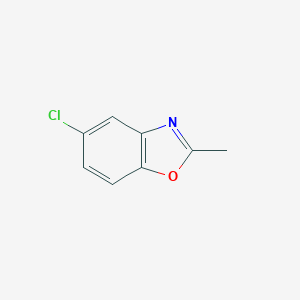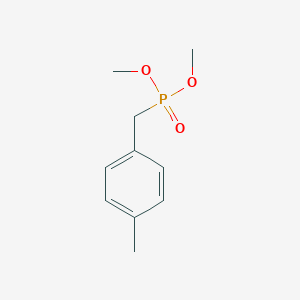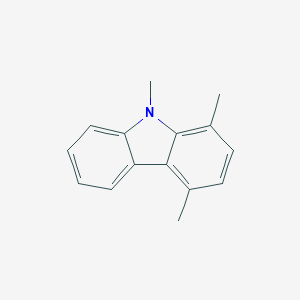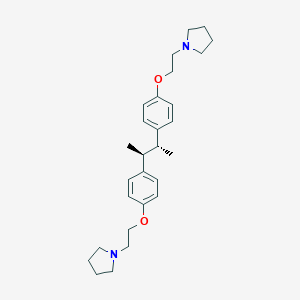
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-, also known as PMX-205, is a chiral molecule that has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been shown to have various biochemical and physiological effects, including the ability to induce chirality in various chemical reactions. Additionally, it has been shown to interact with various enzymes and proteins in the body, although the exact nature of these interactions is still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has several advantages for lab experiments, including its high purity and enantiomeric excess. However, it can be challenging to synthesize, and its exact mechanism of action is still not fully understood.
Direcciones Futuras
There are several future directions for research on Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso-. One area of interest is in the development of new catalytic systems that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral ligand. Additionally, further investigation is needed to fully understand the mechanism of action of Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- and its interactions with various enzymes and proteins in the body. Finally, there is potential for the development of new drugs and other biologically active compounds that utilize Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- as a chiral auxiliary.
Métodos De Síntesis
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- can be synthesized through a multi-step process that involves the reaction of a chiral bis-epoxide with a pyrrolidine amine. The process typically yields Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- in high purity and enantiomeric excess, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of asymmetric catalysis, where it has been shown to be an effective chiral ligand for various transition metal catalysts. Additionally, Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- has been investigated for its potential use in the synthesis of chiral drugs and other biologically active compounds.
Propiedades
Número CAS |
15515-44-3 |
|---|---|
Nombre del producto |
Pyrrolidine, 1,1'-((1,2-dimethylethylene)bis(p-phenyleneoxyethylene))di-, meso- |
Fórmula molecular |
C28H40N2O2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1-[2-[4-[(2S,3R)-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-2-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C28H40N2O2/c1-23(25-7-11-27(12-8-25)31-21-19-29-15-3-4-16-29)24(2)26-9-13-28(14-10-26)32-22-20-30-17-5-6-18-30/h7-14,23-24H,3-6,15-22H2,1-2H3/t23-,24+ |
Clave InChI |
MNEAVBGXSOLZPV-PSWAGMNNSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)OCCN2CCCC2)[C@@H](C)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canónico |
CC(C1=CC=C(C=C1)OCCN2CCCC2)C(C)C3=CC=C(C=C3)OCCN4CCCC4 |
Otros números CAS |
15515-44-3 |
Sinónimos |
1,1'-[[(1R,2S)-1,2-Dimethylethylene]bis(p-phenyleneoxyethylene)]dipyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




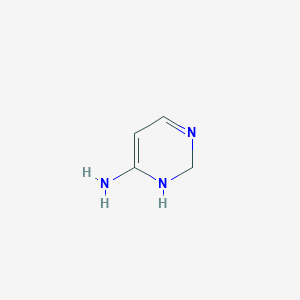
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
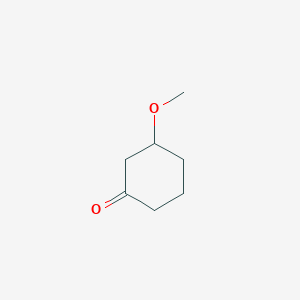
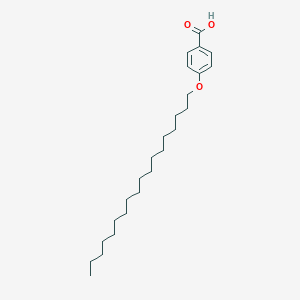
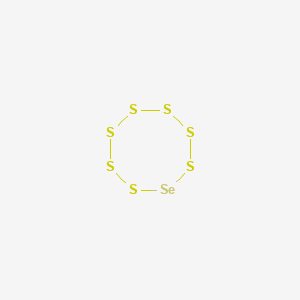
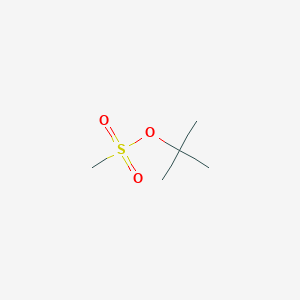
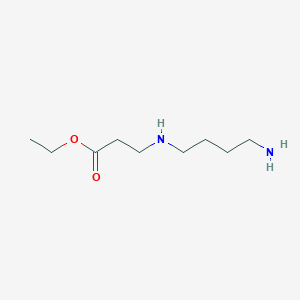
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
